![molecular formula C24H20N2O3 B12555538 (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone CAS No. 142714-88-3](/img/structure/B12555538.png)
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines elements of pyridine, xanthene, and piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as pyridine derivatives, xanthene derivatives, and piperidine derivatives. These components are then subjected to condensation reactions under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, reagents, and catalysts would be carefully selected to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced xanthene derivatives.
Aplicaciones Científicas De Investigación
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperidine-4-carboxylic acid
- 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol
- 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate
Uniqueness
Compared to similar compounds, (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone stands out due to its unique combination of structural elements. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
142714-88-3 |
|---|---|
Fórmula molecular |
C24H20N2O3 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-4-yl)-(4-xanthen-9-ylidenepiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H20N2O3/c27-24(18-11-15-26(28)16-12-18)25-13-9-17(10-14-25)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,11-12,15-16H,9-10,13-14H2 |
Clave InChI |
GIOSFNIOVOLGTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=C2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)C5=CC=[N+](C=C5)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


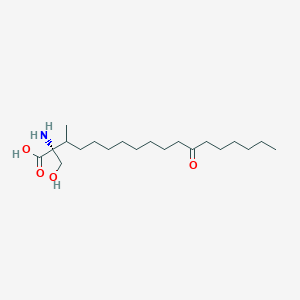
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
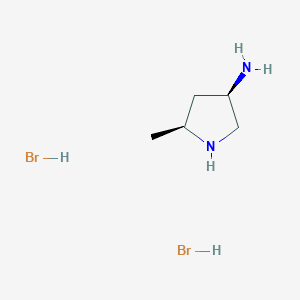
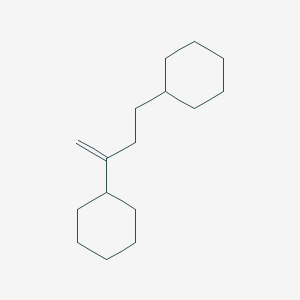
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
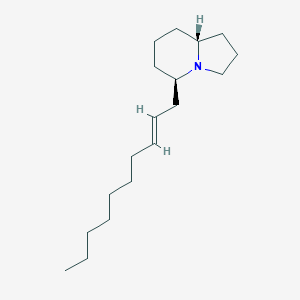

![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
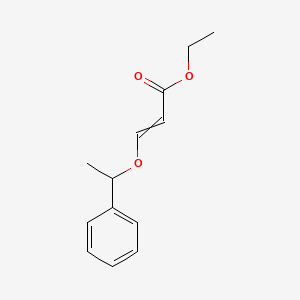
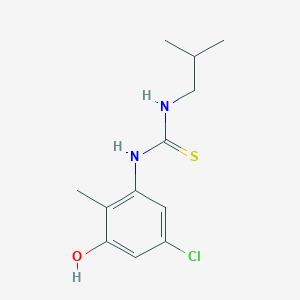
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
